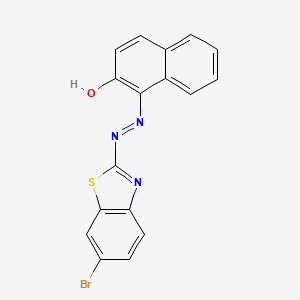
2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- typically involves a diazo coupling reaction. The process begins with the preparation of the diazonium salt from 6-bromo-2-benzothiazole. This is achieved by treating the amine group of 6-bromo-2-benzothiazole with nitrous acid, resulting in the formation of the diazonium salt. The diazonium salt is then coupled with 2-naphthalenol under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- involves its interaction with molecular targets through its azo and benzothiazole groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenol: A simpler compound without the azo and benzothiazole groups.
6-Bromo-2-benzothiazole: Contains the benzothiazole ring but lacks the azo linkage.
Azo dyes: A broad class of compounds with similar azo linkages but different substituents.
Uniqueness
2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- is unique due to the combination of the azo linkage and the benzothiazole ring, which imparts specific chemical and physical properties. This combination enhances its stability, color properties, and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
3566-95-8 |
|---|---|
Fórmula molecular |
C17H10BrN3OS |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
1-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H10BrN3OS/c18-11-6-7-13-15(9-11)23-17(19-13)21-20-16-12-4-2-1-3-10(12)5-8-14(16)22/h1-9,22H |
Clave InChI |
WALUZLUKHAIPEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=C(S3)C=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


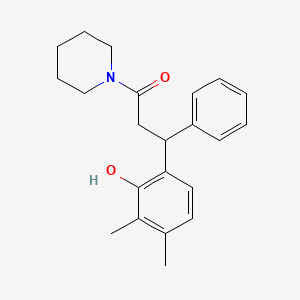
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)

![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
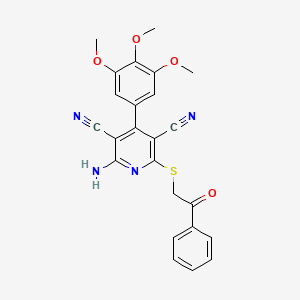

![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
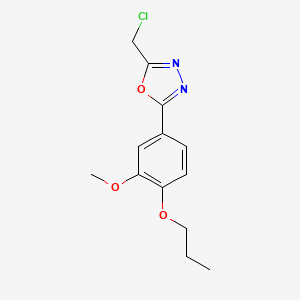
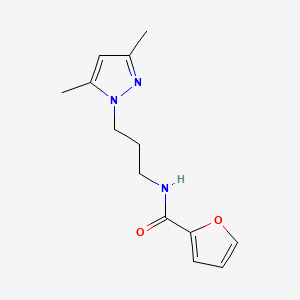
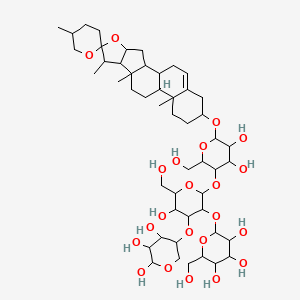
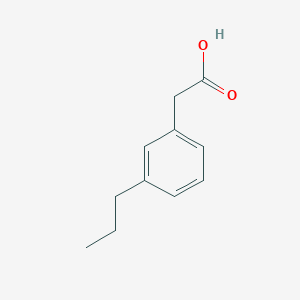
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
